1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include potassium permanganate and hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes nitration, methoxylation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 2-Methoxy-5-nitrophenol
- 1-(2-Methoxy-5-nitrophenyl)ethan-1-one
- 2-Methoxy-5-nitrobenzaldehyde
Comparison: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both a pyrrole ring and a nitro-substituted phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-9-3-2-7(13(16)17)6-8(9)12-10(14)4-5-11(12)15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBMFYAHQPZGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354730 |
Source
|
Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-67-5 |
Source
|
Record name | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.